4-Chloro-2-(2-chloroacetamido)benzoic acid
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Overview
Description
4-Chloro-2-(2-chloroacetamido)benzoic acid is a chemical compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . It is a derivative of benzoic acid and contains both chloro and chloroacetamido functional groups. This compound is used as an intermediate in the synthesis of various chemical products and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(2-chloroacetamido)benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells .
Mode of Action
This compound interacts with TMEM206 by inhibiting its mediated currents . This interaction results in a change in the function of TMEM206, affecting its ability to mediate currents within cells .
Biochemical Pathways
The inhibition of TMEM206 by this compound affects the biochemical pathways associated with current mediation in cells
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of TMEM206 mediated currents . This can potentially affect various cellular processes that rely on these currents.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH. For instance, its inhibitory efficacy is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action environment plays a significant role in the effectiveness of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloroacetamido)benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloroacetamido)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The chloroacetamido group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chloroacetamido group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.
Hydrolysis: The major products are 4-chloro-2-aminobenzoic acid and chloroacetic acid.
Scientific Research Applications
4-Chloro-2-(2-chloroacetamido)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminobenzoic acid: Similar structure but lacks the chloroacetamido group.
2-Chloroacetamido benzoic acid: Similar structure but lacks the 4-chloro substituent.
Uniqueness
4-Chloro-2-(2-chloroacetamido)benzoic acid is unique due to the presence of both chloro and chloroacetamido groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-[(2-chloroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUFMHSXZTGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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